molecular formula C18H17N3O4S2 B2622795 methyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 1797745-50-6

methyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2622795
CAS No.: 1797745-50-6
M. Wt: 403.47
InChI Key: VDWSMYIBMLXBBC-UHFFFAOYSA-N
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Description

Methyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a pyrroloimidazole moiety, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The pyrroloimidazole moiety can be synthesized through cyclization reactions involving appropriate precursors . The final step involves the coupling of these moieties under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .

Scientific Research Applications

Methyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)sulfamoyl]thiophene-2-carboxylate is unique due to its combination of a thiophene ring, a pyrroloimidazole moiety, and a sulfamoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 3-[[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-25-18(22)17-15(7-9-26-17)27(23,24)20-13-5-2-4-12(10-13)14-11-19-16-6-3-8-21(14)16/h2,4-5,7,9-11,20H,3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWSMYIBMLXBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN=C4N3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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